Technical Guide: Chemical Properties and Applications of 1,1-Bis(trifluoromethyl)-2,2-dicyanoethylene (BTF)
Technical Guide: Chemical Properties and Applications of 1,1-Bis(trifluoromethyl)-2,2-dicyanoethylene (BTF)
Executive Summary
1,1-Bis(trifluoromethyl)-2,2-dicyanoethylene (BTF), also known as Hexafluoroisopropylidenemalononitrile , is a highly specialized fluorinated building block characterized by its extreme electron deficiency. Structurally, it represents a quintessential "pull-pull" alkene, where the double bond is severely polarized by two strong electron-withdrawing trifluoromethyl (-CF₃) groups and two cyano (-CN) groups. This unique electronic architecture makes BTF one of the most reactive neutral dienophiles known, capable of participating in rapid Diels-Alder cycloadditions, inverse electron-demand reactions, and complex rearrangements under mild conditions.
This guide provides a comprehensive technical analysis of BTF, focusing on its physicochemical properties, synthetic routes, reactivity profiles, and applications in pharmaceutical and materials science research.
Part 1: Chemical Identity & Physical Properties[1]
BTF is a dense, electrophilic compound. Its physical state at room temperature is typically a low-melting solid or semi-solid, often supplied as a powder or crystalline mass depending on purity and storage conditions.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 1113-69-5 | Verified Identifier |
| IUPAC Name | 2-(1,1,1,3,3,3-Hexafluoropropan-2-ylidene)malononitrile | |
| Molecular Formula | C₆F₆N₂ | |
| Molecular Weight | 214.07 g/mol | |
| Appearance | White to off-white powder/solid | Low-melting solid |
| Boiling Point | 226.2°C | At 760 mmHg (Predicted) |
| Density | 1.525 g/cm³ | High density due to fluorination |
| Vapor Pressure | 0.0831 mmHg | At 25°C |
| Solubility | Soluble in polar organic solvents | DCM, Acetone, Acetonitrile |
| Refractive Index | 1.3528 |
Part 2: Synthesis & Production
The synthesis of BTF is classically achieved through a Knoevenagel condensation , a method that exploits the acidity of malononitrile and the electrophilicity of hexafluoroacetone.
Protocol: Knoevenagel Condensation
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Reagents: Hexafluoroacetone (HFA) and Malononitrile.
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Catalyst: A basic catalyst (e.g., piperidine or pyridine) or a Lewis acid (e.g., ZnCl₂) is often employed to facilitate the dehydration.
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Mechanism: The methylene protons of malononitrile are deprotonated, attacking the carbonyl carbon of HFA. Subsequent dehydration yields the target alkene.
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Purification: The product is typically purified via sublimation or vacuum distillation due to its sensitivity to hydrolysis and high boiling point.
Technical Insight: The reaction must be conducted under anhydrous conditions. The presence of water can reverse the condensation or hydrolyze the nitrile groups.
Part 3: Reactivity Profile
BTF's reactivity is defined by the "Pull-Pull" Effect . The geminal dicyano and geminal bis(trifluoromethyl) groups exert a synergistic electron-withdrawing influence, lowering the LUMO energy of the central alkene. This makes BTF an aggressive electrophile and a potent dienophile.
Diels-Alder Cycloadditions
BTF reacts instantaneously with dienes (e.g., cyclopentadiene, anthracene, furan) at room temperature or below. Unlike standard dienophiles, BTF's reaction landscape is complex, often involving kinetic vs. thermodynamic control.
Case Study: Reaction with 6,6-Dimethylfulvene
The reaction between BTF and 6,6-dimethylfulvene is a benchmark for studying competitive cycloaddition pathways. It yields three distinct products depending on conditions:
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[4+2] Cycloadduct (Kinetic Product): The standard Diels-Alder adduct. Unstable in polar solvents.
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[2+2] Cycloadduct (Thermodynamic Product): Formed via rearrangement or direct addition in polar media.
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Rearranged Indene Derivative: Formed under acidic conditions via a retro-Diels-Alder/re-addition sequence.
Nucleophilic Addition (Michael-Type)
BTF acts as a "super-Michael acceptor." Nucleophiles such as amines, thiols, and enolates attack the double bond readily.
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Aza-Michael Addition: Reaction with aniline or primary amines yields stable adducts. The regioselectivity is governed by the steric bulk of the CF₃ groups versus the electronic pull of the CN groups.
Visualization of Reaction Pathways
The following diagram illustrates the complex reaction network of BTF with fulvenes, highlighting the divergence between kinetic and thermodynamic outcomes.
Figure 1: Reaction network of BTF with 6,6-dimethylfulvene, demonstrating the competition between [4+2] and [2+2] pathways.
Part 4: Applications in Research & Industry[4]
Pharmaceutical Chemistry (Bioisosteres)
BTF serves as a reagent for introducing gem-bis(trifluoromethyl) motifs into drug candidates.
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Metabolic Stability: The C(CF₃)₂ group blocks metabolic oxidation at specific sites, extending the half-life of potential drugs.
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Lipophilicity: The high fluorine content significantly increases lipophilicity (LogP), improving membrane permeability.
Materials Science (Optoelectronics)
The electron-deficient nature of BTF makes it a precursor for n-type organic semiconductors .
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Electron Transport: Polymers or small molecules derivatized with BTF motifs exhibit high electron affinity, essential for Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
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Charge Transfer Complexes: BTF forms charge-transfer salts with electron-rich donors (e.g., tetrathiafulvalene), which are studied for conductivity and magnetism.
Part 5: Safety & Handling
BTF is a potent chemical agent and must be handled with strict safety protocols.[1]
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Hazards:
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PPE Requirements:
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Respiratory: N95 or P100 respirator if dust/aerosol generation is possible.
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Skin: Nitrile rubber gloves (0.11 mm thickness minimum).
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Eyes: Tightly fitting safety goggles.
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Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Moisture sensitive.
References
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LookChem. 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 Properties and CAS 1113-69-5. Retrieved from [5]
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Howard, M. H., et al. (2003). Reaction of 2,2-Bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-Dimethylfulvene: Cycloadditions and a Rearrangement.[6] Journal of Organic Chemistry, 68(1), 120-129.[6] Retrieved from
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Rulev, A. Y. Pull-Pull Alkenes in the Aza-Michael Reaction. ResearchGate. Retrieved from
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ChemicalBook. 1,1-BIS(TRIFLUOROMETHYL)-2,2-DICYANOETHYLENE 97 Product Information. Retrieved from
